N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide
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Overview
Description
N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide: is a compound with intriguing chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features that include a pyridinyl ring substituted with chlorine and trifluoromethyl groups, and a cyanoacetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide typically involves multiple steps, including:
Formation of the starting material: : Synthesis of 3-chloro-5-(trifluoromethyl)pyridine through halogenation and trifluoromethylation reactions.
Formation of the ethanimidoyl intermediate: : Reacting 3-chloro-5-(trifluoromethyl)pyridine with thioethers to introduce the sulfanyl group.
Final coupling reaction: : The key step involves the reaction of the ethanimidoyl intermediate with cyanoacetohydrazide under controlled conditions such as specific pH, temperature, and solvent environments to obtain the target compound.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up by optimizing the reaction parameters, using robust and scalable procedures, and implementing process safety measures to handle potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo redox reactions involving the sulfanyl group.
Substitution Reactions: : The pyridinyl and cyano groups can participate in substitution reactions with appropriate nucleophiles and electrophiles.
Hydrolysis: : Under acidic or basic conditions, hydrolysis of the hydrazide moiety can occur.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: : Reducing agents such as sodium borohydride.
Substitution: : Reagents like alkyl halides or amines under controlled temperatures and solvents.
Major Products
The reactions yield a variety of products such as oxidized or reduced forms of the compound, substituted pyridinyl derivatives, and hydrolyzed fragments depending on the reaction pathway.
Scientific Research Applications
N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide: has several applications, including:
Chemistry: : Used as a building block for synthesizing other complex molecules, particularly those containing pyridinyl and cyano groups.
Biology: : Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate signal transduction pathways by affecting key proteins involved in the process.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: : Shares the pyridinyl ring with similar substituents but lacks the sulfanyl and cyanoacetohydrazide groups.
Cyanoacetohydrazide derivatives: : Other compounds containing the cyanoacetohydrazide moiety but with different substituents on the pyridinyl ring.
Uniqueness
N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide: stands out due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds.
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Properties
IUPAC Name |
N-[(Z)-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]amino]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N5OS/c12-7-3-6(11(13,14)15)4-18-10(7)22-5-8(17)19-20-9(21)1-2-16/h3-4H,1,5H2,(H2,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULXKUYYOAUVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=NNC(=O)CC#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)SC/C(=N/NC(=O)CC#N)/N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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